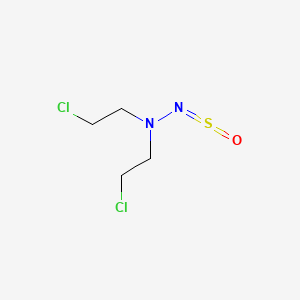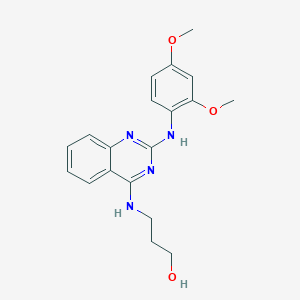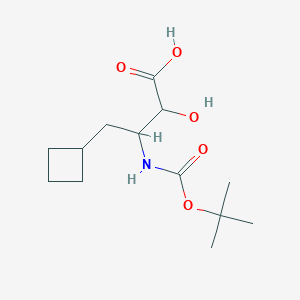
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl ring, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound in a cost-effective manner .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for Boc deprotection. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group. Deprotection of the Boc group would yield the free amine .
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism by which 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxycarbonylamino-4-cyclohexylbutyric acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid lies in its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-9(10(15)11(16)17)7-8-5-4-6-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
Clé InChI |
QUBSLWZKTXHFBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


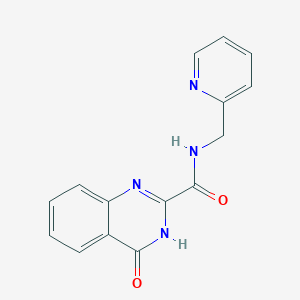
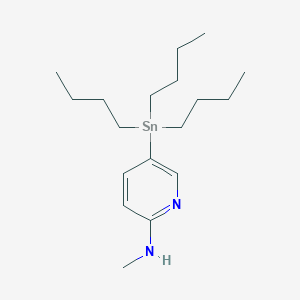
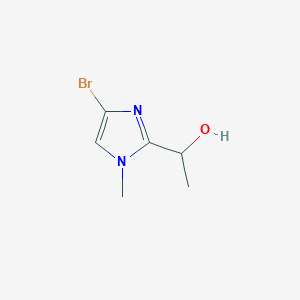


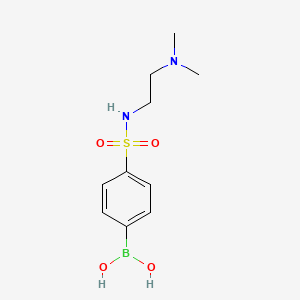
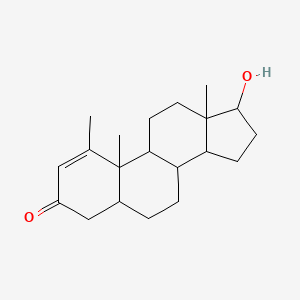
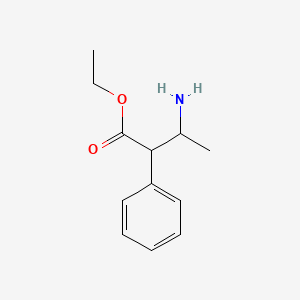

![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
